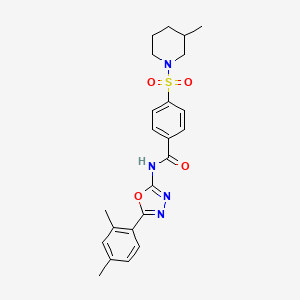![molecular formula C16H18N4O3 B2724620 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797811-60-9](/img/structure/B2724620.png)
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the introduction of the pyrimidine and benzo[d][1,3]dioxole moieties. Researchers have reported various synthetic routes, but a detailed discussion of these methods requires further investigation into relevant literature .
Molecular Structure Analysis
- Conformation : The compound’s three-dimensional arrangement influences its properties. Single crystal X-ray crystallography has provided insights into the molecular geometry of Compound X .
- Spectroscopic Characterization : Multinuclear NMR (1H, 13C, and 77Se) and IR spectroscopy confirm the presence of specific functional groups .
Scientific Research Applications
Synthesis of Novel Compounds
Research in the field of heterocyclic chemistry has led to the synthesis of novel compounds incorporating similar chemical structures. For instance, studies have reported on the synthesis of pyrazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d]pyrimidine derivatives, highlighting the chemical versatility of these frameworks in generating a variety of biologically active compounds (H. Abdel‐Aziz et al., 2008; A. Rahmouni et al., 2016). These studies not only expand the chemical space of pyrimidine derivatives but also pave the way for discovering new therapeutic agents.
Antimicrobial and Anti-Inflammatory Applications
Compounds with structural similarities have been evaluated for their antimicrobial and anti-inflammatory properties. For example, the synthesis of benzodifuranyl derivatives has shown promising results in inhibiting cyclooxygenase enzymes, indicating potential anti-inflammatory and analgesic applications (A. Abu‐Hashem et al., 2020). Another study reported the synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives, highlighting their potent antitumor and antibacterial activities, which underscores the therapeutic potential of such chemical frameworks (H. Hafez et al., 2017).
Structural and Mechanistic Studies
The structural and mechanistic insights into compounds incorporating pyrimidine derivatives are crucial for understanding their biological activities and potential applications. For instance, the crystal structure analysis of a pyrimidine derivative provided valuable information regarding the molecular conformation and potential interaction sites for biological activity (S. Ji, 2006). Additionally, the synthesis of pyrimidinecarboxylates and their subsequent transformation into various heterocyclic compounds demonstrate the chemical flexibility and potential for generating novel therapeutic agents (P. Schenone et al., 1990).
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-6-15(20(2)3)19-14(18-10)8-17-16(21)11-4-5-12-13(7-11)23-9-22-12/h4-7H,8-9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGQCNFTDKZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)
![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)
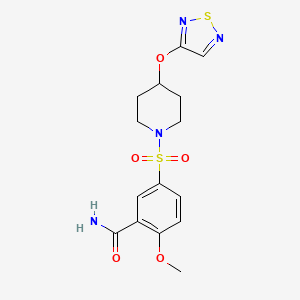
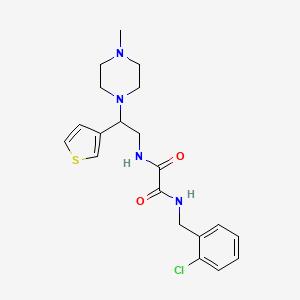
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)
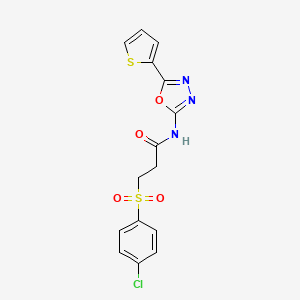
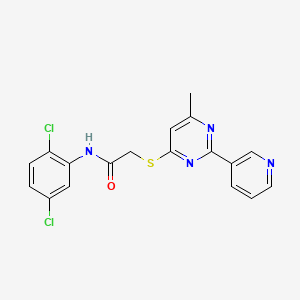
![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)

![(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724558.png)
